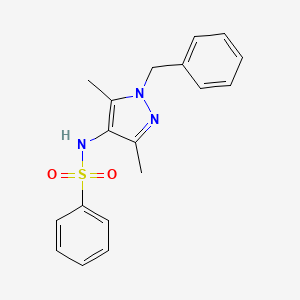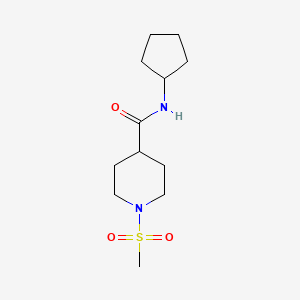![molecular formula C18H16N2O2S B5880361 N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as AP39, is a novel compound that has been extensively studied for its potential therapeutic applications. AP39 is a hydrogen sulfide (H2S) donor molecule that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
AP39 exerts its therapeutic effects by releasing N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide, a gasotransmitter that plays a crucial role in various physiological processes. This compound has been shown to have a wide range of effects, including vasodilation, anti-inflammatory, and anti-oxidant effects. AP39 releases this compound in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs.
Biochemical and Physiological Effects
AP39 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis, making it a promising candidate for the treatment of various diseases. In addition, AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of AP39 is its ability to release N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide in a controlled manner, allowing for the targeted delivery of this important molecule to specific tissues and organs. However, one of the limitations of AP39 is its complex synthesis process, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the study of AP39. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. AP39 has been shown to improve mitochondrial function, which is essential for the proper functioning of neurons. Another potential application is in the treatment of cardiovascular diseases. AP39 has been shown to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Finally, AP39 may also have potential applications in the treatment of cancer. AP39 has been shown to exhibit anti-inflammatory and anti-oxidant effects, which can help to reduce the risk of cancer development.
Synthesis Methods
The synthesis of AP39 is a complex process that involves several steps. The starting material for the synthesis is 3-phenylacrylamide, which is reacted with acetic anhydride to form the corresponding acetyl derivative. The resulting compound is then reacted with thioamide to form the final product, AP39.
Scientific Research Applications
AP39 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-oxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
(E)-N-[(3-acetylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)15-8-5-9-16(12-15)19-18(23)20-17(22)11-10-14-6-3-2-4-7-14/h2-12H,1H3,(H2,19,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGXLHPCOMVTG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)
![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)
![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

